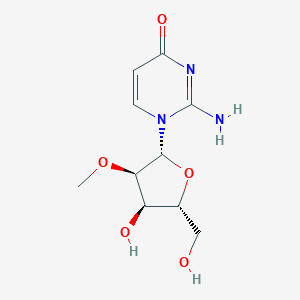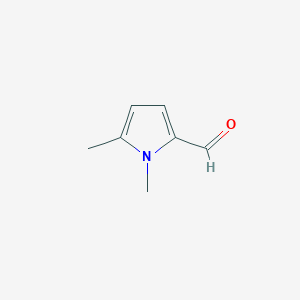
((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Descripción general
Descripción
((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane: is a chemical compound characterized by its linear conjugated backbone composed of three phenyl rings connected by ethynyl (-C≡C-) linkages. This structure contributes to its unique electronic and optical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane typically involves the coupling of ethynyl-substituted phenyl groups under specific reaction conditions. The process often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is known for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethynyl groups may be converted to carbonyl groups under the influence of strong oxidizing agents.
Reduction: Reduction reactions can target the ethynyl linkages, potentially converting them to alkanes or alkenes using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound’s extended π-conjugation makes it valuable in the study of organic electronics and photonics. It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine: Research into the biological applications of ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is ongoing. Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents or diagnostic tools.
Industry: In the industrial sector, the compound’s electronic properties are harnessed in the manufacture of advanced materials for electronic devices, sensors, and other high-tech applications.
Mecanismo De Acción
The mechanism by which ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane exerts its effects is largely dependent on its ability to participate in π-π interactions and its electronic properties. The extended π-conjugation allows for efficient charge transfer and light absorption, making it a key component in electronic and photonic devices. Molecular targets and pathways involved include interactions with conductive polymers and other organic semiconductors.
Comparación Con Compuestos Similares
- ((4-((4-Bromophenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
- ((4-((4-Methylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
- ((4-((4-Nitrophenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Comparison: Compared to its analogs, ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane stands out due to its specific electronic properties imparted by the ethynyl groups. These properties make it particularly suitable for applications requiring high electronic conductivity and stability.
Propiedades
IUPAC Name |
2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Si/c1-8-24-9-11-25(12-10-24)13-14-26-15-17-27(18-16-26)19-20-28(21(2)3,22(4)5)23(6)7/h1,9-12,15-18,21-23H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMKMLTVIBISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449023 | |
| Record name | ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-37-0 | |
| Record name | 1-[2-(4-Ethynylphenyl)ethynyl]-4-[2-[tris(1-methylethyl)silyl]ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)







